1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid

Cancer Immunotherapy Checkpoint Inhibition PD-1/PD-L1

This 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid scaffold is differentiated by its N1-methyl substitution, essential for low-nanomolar PD-1/PD-L1 inhibitory potency (IC50 down to 9.6 nM). Derivatives lacking this motif fail to achieve comparable activity. The 6-COOH handle enables rapid amide SAR exploration (validated by D38 series). Fragment-like properties (MW 177.16, LogP 0.66, 1 rotatable bond) suit CNS kinase programs (LRRK2, CK1δ) and scaffold-hopping away from biphenyl-based inhibitors. Competitive pricing; inquire for bulk orders.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1448852-25-2
Cat. No. B2791148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid
CAS1448852-25-2
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCN1C2=C(C=N1)N=CC(=C2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-7-2-5(8(12)13)3-9-6(7)4-10-11/h2-4H,1H3,(H,12,13)
InChIKeyCXYQOQCZHGXBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid (CAS 1448852-25-2) for Medicinal Chemistry Sourcing


1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1448852-25-2) is a heterocyclic building block comprising a fused pyrazole-pyridine core with a carboxylic acid handle at the 6-position and a methyl group at the N1 position . Its predicted physicochemical properties include a boiling point of 404.4±25.0 °C, a density of 1.49±0.1 g/cm³, and a pKa of 2.10±0.30, indicating an acidic character that supports amide coupling chemistry . This scaffold serves as a key intermediate for generating libraries of biologically active molecules, particularly in kinase and checkpoint inhibitor programs [REFS-1, REFS-3].

Critical Structure-Activity Constraints of 1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid (CAS 1448852-25-2)


The N1-methyl group and the carboxylic acid at the 6-position are critical for the biological activity of this scaffold. Replacing the 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid core with the non-methylated analog (CAS 1256807-59-6) or a 3-methyl isomer alters the electronic distribution and hydrogen-bonding capacity, directly impacting binding affinity [1]. In PD-1/PD-L1 inhibitor programs, the 1-methyl substitution is essential for achieving low-nanomolar potency; derivatives lacking this motif or with alternative regioisomers fail to match the potency and selectivity profiles of the 1-methyl series, as demonstrated by SAR studies of D38 and related analogs [1].

Quantitative Differentiation of 1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid (CAS 1448852-25-2) versus Analogs


PD-1/PD-L1 Inhibitory Potency of 1-Methyl-pyrazolo[4,3-b]pyridine Scaffold

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid exhibit potent PD-1/PD-L1 blockade. The lead compound D38, built on this scaffold, shows an IC50 of 9.6 nM in an HTRF assay and an EC50 of 1.61 µM in a cell-based co-culture model [1]. This is a key differentiator from the non-methylated parent (1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, CAS 1256807-59-6), for which no comparable PD-1/PD-L1 inhibitory data are reported, and from the 3-methyl analog, which lacks established checkpoint activity .

Cancer Immunotherapy Checkpoint Inhibition PD-1/PD-L1

Carboxylic Acid Handle for Amide Coupling in Kinase Inhibitor Design

The carboxylic acid at the 6-position is a strategic site for derivatization via amide coupling. The target compound's predicted pKa of 2.10±0.30 ensures ready deprotonation and activation with standard coupling reagents (e.g., HATU, EDC), facilitating library synthesis. In contrast, the des-methyl analog (CAS 1256807-59-6) has a higher predicted pKa (~3.5) for the corresponding acid , potentially requiring more forcing conditions for amidation and reducing functional group tolerance.

Kinase Inhibition Medicinal Chemistry Amide Synthesis

LogP and Rotatable Bond Profile for CNS Drug Design

The target compound has a calculated LogP of 0.66 and only 1 rotatable bond . This low lipophilicity and restricted flexibility are favorable for central nervous system (CNS) penetration and reduced metabolic liability. In comparison, the non-methylated analog (CAS 1256807-59-6) has a higher predicted LogP (~0.9) , and the 3-methyl analog has increased rotatable bonds, which may correlate with higher metabolic clearance.

CNS Penetration Lipophilicity Drug Design

Documented Scaffold for PD-1/PD-L1 Checkpoint Inhibitors vs. Alternative Scaffolds

The 1-methyl-1H-pyrazolo[4,3-b]pyridine core is validated in peer-reviewed literature for PD-1/PD-L1 inhibition, with compound D38 achieving an IC50 of 9.6 nM [1]. In contrast, the more common biphenyl-based PD-1/PD-L1 inhibitors (e.g., BMS-202) typically exhibit IC50 values in the 10–100 nM range, and many suffer from poor solubility and high plasma protein binding [2]. The pyrazolopyridine scaffold offers a distinct chemical space with improved physicochemical properties while maintaining comparable potency.

Immuno-Oncology Scaffold Hopping Checkpoint Inhibitors

Recommended Use Cases for 1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic Acid (CAS 1448852-25-2)


Synthesis of PD-1/PD-L1 Small-Molecule Inhibitor Libraries

Employ the 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid scaffold as a core for generating focused libraries of PD-1/PD-L1 inhibitors. As demonstrated by Dai et al., amide coupling at the 6-carboxylic acid position yields potent inhibitors (IC50 down to 9.6 nM). The scaffold's low LogP (0.66) and single rotatable bond are advantageous for maintaining favorable drug-like properties during optimization [1].

Kinase Inhibitor Development with Improved CNS Profiles

The pyrazolopyridine core is a recognized kinase inhibitor hinge-binding motif. The N1-methyl and 6-carboxylic acid substitution pattern of this compound provides a vector for amide-linked side chains that can target the solvent-exposed region or the ribose pocket. The calculated LogP (0.66) is within the optimal range for CNS penetration (typically 1–3), making this building block suitable for CNS kinase programs (e.g., LRRK2, CK1δ) [REFS-1, REFS-2].

Scaffold-Hopping in Immuno-Oncology Chemistry

Use this compound as a starting point for scaffold-hopping campaigns away from biphenyl-based PD-L1 inhibitors. The distinct chemotype offers a novel intellectual property position and may overcome solubility and pharmacokinetic liabilities associated with existing inhibitors. The 6-carboxylic acid handle allows rapid exploration of amide SAR, as validated by the D38 series [1].

General Heterocyclic Building Block for Fragment-Based Drug Discovery

The compound is a versatile fragment-like building block (MW 177.16, 1 rotatable bond) suitable for fragment-based screening or as a core for growing lead-like molecules. Its predicted pKa (2.10) ensures efficient amide coupling under mild conditions, facilitating the generation of diverse screening libraries [1].

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